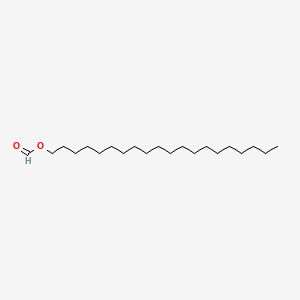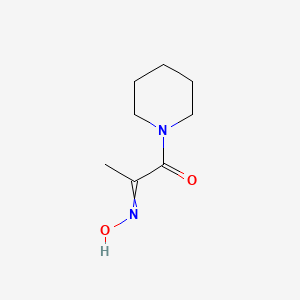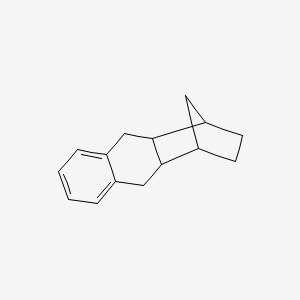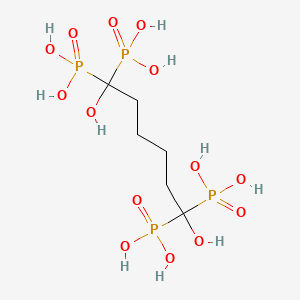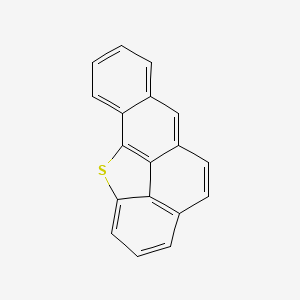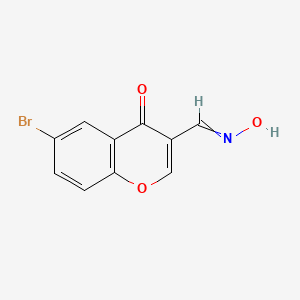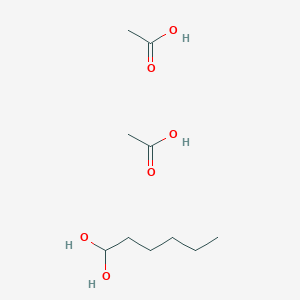
Acetic acid;hexane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;hexane-1,1-diol is a compound that combines the properties of acetic acid and hexane-1,1-diol. Acetic acid is a well-known weak acid commonly found in vinegar, while hexane-1,1-diol is an organic compound with two hydroxyl groups attached to a six-carbon chain. This combination results in a compound with unique chemical and physical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hexane-1,1-diol can be achieved through several methods. One common approach involves the dihydroxylation of hexane using reagents such as osmium tetroxide or potassium permanganate. This reaction introduces hydroxyl groups at specific positions on the hexane chain, resulting in the formation of hexane-1,1-diol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of hexane derivatives. This process typically uses metal-based catalysts and controlled reaction conditions to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;hexane-1,1-diol undergoes various chemical reactions, including:
Esterification: The compound can react with carboxylic acids or their derivatives to form esters, which are useful in various applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium dichromate), dehydrating agents (e.g., thionyl chloride), and catalysts (e.g., metal-based catalysts for oxidation reactions). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize yields and selectivity .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, esters, and substituted derivatives of hexane-1,1-diol. These products have various applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
Acetic acid;hexane-1,1-diol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of acetic acid;hexane-1,1-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in hexane-1,1-diol can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s ability to undergo oxidation and substitution reactions allows it to participate in various biochemical and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid;hexane-1,1-diol include other diols and carboxylic acids, such as:
1,6-Hexanediol: A diol with similar hydroxyl group placement but without the acetic acid component.
Ethylene glycol: A simpler diol with two hydroxyl groups on a two-carbon chain.
Propylene glycol: A diol with hydroxyl groups on a three-carbon chain.
Uniqueness
This compound is unique due to its combination of acetic acid and hexane-1,1-diol properties. This combination allows it to participate in a broader range of chemical reactions and applications compared to simpler diols or carboxylic acids .
Propriétés
Numéro CAS |
64847-81-0 |
|---|---|
Formule moléculaire |
C10H22O6 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
acetic acid;hexane-1,1-diol |
InChI |
InChI=1S/C6H14O2.2C2H4O2/c1-2-3-4-5-6(7)8;2*1-2(3)4/h6-8H,2-5H2,1H3;2*1H3,(H,3,4) |
Clé InChI |
ODADMGPVYXICRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(O)O.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


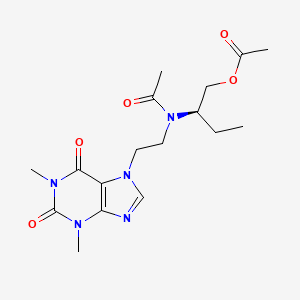

![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
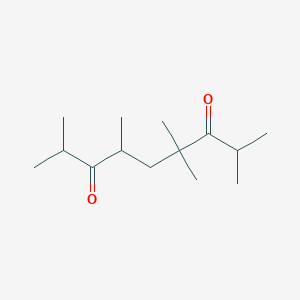
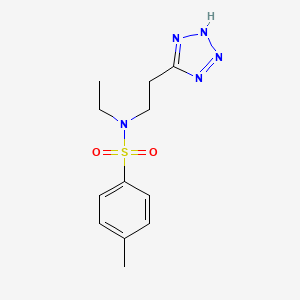
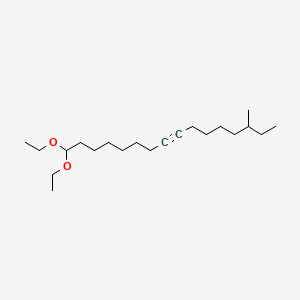
![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)
![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
